molecular formula C23H17Cl2N3OS B2930399 N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1226440-12-5

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2930399
CAS RN: 1226440-12-5
M. Wt: 454.37
InChI Key: RTQALBNWEMTIJF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3OS and its molecular weight is 454.37. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

Research on compounds structurally related to N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide has focused on understanding their molecular structure and intermolecular interactions. For instance, studies have analyzed the crystal structures of related compounds, revealing their "V" shaped molecular geometry and detailing various intermolecular interactions such as hydrogen bonds and π interactions, which contribute to their 3-D arrangement in crystal lattices (Boechat et al., 2011).

Antitumor and Anticancer Activities

Several derivatives bearing structural similarities have been synthesized and evaluated for their antitumor and anticancer activities. These studies often involve the screening of compounds against human tumor cell lines to identify potential anticancer agents. For example, derivatives have shown considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of these molecules (Yurttaş et al., 2015).

Antibacterial Activity

Research into the antibacterial properties of compounds with a similar molecular framework has demonstrated moderate to good activity against both gram-positive and gram-negative bacteria. This suggests the potential use of these compounds as templates for developing new antibacterial agents (Desai et al., 2008).

Anticonvulsant Properties

Studies have also explored the anticonvulsant activity of similar compounds, with some showing promising results against seizures induced by maximal electroshock. This highlights the potential for developing new anticonvulsant therapies based on these molecular structures (Aktürk et al., 2002).

Molecular Docking and Photovoltaic Efficiency

Additionally, molecular docking studies and photovoltaic efficiency modeling have been conducted on related compounds to understand their interactions with biological targets and their potential use in dye-sensitized solar cells, respectively. These studies provide insights into the versatile applications of these compounds, ranging from medical to energy-related fields (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3OS/c24-17-9-11-20(12-10-17)28-21(16-5-2-1-3-6-16)14-26-23(28)30-15-22(29)27-19-8-4-7-18(25)13-19/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQALBNWEMTIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.